3H-Imidazo[4,5-b]pyridine-7-carboxamide, N-(3S)-3-piperidinyl-2-(2-thienyl)-
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Overview
Description
3H-Imidazo[4,5-b]pyridine-7-carboxamide, N-(3S)-3-piperidinyl-2-(2-thienyl)- is a heterocyclic compound that belongs to the imidazopyridine family. This compound is known for its unique structural features, which include an imidazo[4,5-b]pyridine core fused with a piperidinyl and thienyl group. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Imidazo[4,5-b]pyridine-7-carboxamide, N-(3S)-3-piperidinyl-2-(2-thienyl)- typically involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization . This method allows for the formation of the imidazo[4,5-b]pyridine core. The resulting pyridine carboxylate can then be transformed into various derivatives, such as carboxylic acids, amides, and amines .
Industrial Production Methods
Industrial production methods for this compound often involve the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. Techniques such as Buchwald–Hartwig and Suzuki cross-coupling reactions are commonly employed to introduce various substituents and enhance the compound’s properties .
Chemical Reactions Analysis
Types of Reactions
3H-Imidazo[4,5-b]pyridine-7-carboxamide, N-(3S)-3-piperidinyl-2-(2-thienyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and various catalysts.
Major Products Formed
The major products formed from these reactions include various substituted imidazopyridines, which can be further utilized in medicinal chemistry and other applications .
Scientific Research Applications
3H-Imidazo[4,5-b]pyridine-7-carboxamide, N-(3S)-3-piperidinyl-2-(2-thienyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioisostere in drug design and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3H-Imidazo[4,5-b]pyridine-7-carboxamide, N-(3S)-3-piperidinyl-2-(2-thienyl)- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair. By inhibiting PARP-1, the compound can induce cell death in cancer cells, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine: A nonpeptidic angiotensin II receptor antagonist used in the development of antihypertensive agents.
2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide: A potent inhibitor of PARP-1 for the treatment of cancer.
Uniqueness
3H-Imidazo[4,5-b]pyridine-7-carboxamide, N-(3S)-3-piperidinyl-2-(2-thienyl)- stands out due to its unique combination of functional groups, which impart distinct chemical and biological properties.
Properties
Molecular Formula |
C16H17N5OS |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-piperidin-3-yl-2-thiophen-2-yl-1H-imidazo[4,5-b]pyridine-7-carboxamide |
InChI |
InChI=1S/C16H17N5OS/c22-16(19-10-3-1-6-17-9-10)11-5-7-18-15-13(11)20-14(21-15)12-4-2-8-23-12/h2,4-5,7-8,10,17H,1,3,6,9H2,(H,19,22)(H,18,20,21) |
InChI Key |
RAHPJVAIVZVNAI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)NC(=O)C2=C3C(=NC=C2)N=C(N3)C4=CC=CS4 |
Origin of Product |
United States |
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